

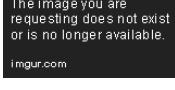
# Introduction: Navigating the Isomers of 2-Chlorophenylacetyl Chloride

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *2-Chlorophenylacetyl chloride*

Cat. No.: B1584055



[Get Quote](#)

The name "**2-Chlorophenylacetyl chloride**" can be ambiguous. It could refer to the isomer where the chloro group is attached to the alpha carbon of the acetyl chain, or it could denote an isomer where the chloro group is on the phenyl ring. In common usage, it most often implies the presence of the chlorine atom at the ortho (position 2) of the phenyl ring.

To provide a thorough and unambiguous resource, this guide will detail the properties of the three positional isomers on the phenyl ring (ortho, meta, and para) as well as the alpha-substituted isomer. Understanding the distinct physical properties of each is paramount for predicting their reactivity, selecting appropriate reaction conditions, and ensuring safe handling.

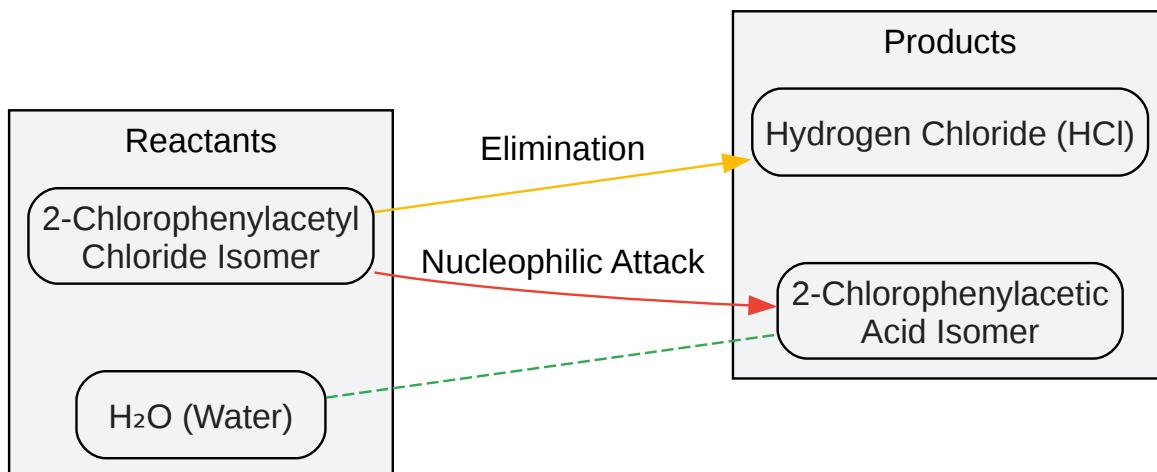
## Chemical Structure and Identification

The precise identity of any chemical reagent is foundational to reproducible science. The following table clarifies the nomenclature, CAS (Chemical Abstracts Service) numbers, and structures of the relevant **2-Chlorophenylacetyl chloride** isomers.

| IUPAC Name                        | Common Name                            | CAS Number | Molecular Formula                               | Molecular Weight (g/mol) | Chemical Structure                                                                   |
|-----------------------------------|----------------------------------------|------------|-------------------------------------------------|--------------------------|--------------------------------------------------------------------------------------|
| 2-(2-Chlorophenyl)acetyl chloride | o-Chlorophenyl acetyl chloride         | 51512-09-5 | C <sub>8</sub> H <sub>6</sub> Cl <sub>2</sub> O | 189.04                   |   |
| 2-(3-Chlorophenyl)acetyl chloride | m-Chlorophenyl acetyl chloride         | 41904-39-6 | C <sub>8</sub> H <sub>6</sub> Cl <sub>2</sub> O | 189.04                   |   |
| 2-(4-Chlorophenyl)acetyl chloride | p-Chlorophenyl acetyl chloride         | 25026-34-0 | C <sub>8</sub> H <sub>6</sub> Cl <sub>2</sub> O | 189.04                   |  |
| 2-Chloro-2-phenylacetyl chloride  | $\alpha$ -Chlorophenyl acetyl chloride | 2912-62-1  | C <sub>8</sub> H <sub>6</sub> Cl <sub>2</sub> O | 189.04[1][2]<br>[3]      |                                                                                      |

## Comparative Physical Properties

The position of the chlorine atom significantly influences the molecule's physical properties, such as boiling point, density, and refractive index. These parameters are critical for purification, characterization, and reaction scale-up. The data below has been aggregated from authoritative chemical data sources.


| Property                              | 2-(2-Chlorophenyl)acetyl chloride | 2-(4-Chlorophenyl)acetyl chloride | 2-Chloro-2-phenylacetyl chloride    |
|---------------------------------------|-----------------------------------|-----------------------------------|-------------------------------------|
| Physical Form                         | Clear yellow liquid[4]            | -                                 | Clear yellow liquid[5]              |
| Boiling Point                         | 121 °C at 12 mmHg[6]<br>[7]       | -                                 | 120 °C at 23 mmHg[1]<br>[5][8][9]   |
| Density                               | 1.310 g/mL[2]                     | -                                 | 1.196 g/mL at 25 °C[1]<br>[5][8][9] |
| Refractive Index (n <sub>20/D</sub> ) | 1.5480 to 1.5500[4]               | -                                 | 1.544[1][5][8][9]                   |
| Flash Point                           | -                                 | -                                 | 220 °F (104.4 °C)[1]                |

## Core Reactivity and Chemical Behavior

The dominant chemical feature of all **2-Chlorophenylacetyl chloride** isomers is the highly reactive acyl chloride functional group. This group is a potent electrophile, making it susceptible to nucleophilic acyl substitution.

**Hydrolysis:** The most critical reaction in the context of handling and storage is hydrolysis. Acyl chlorides react readily, often violently, with water to form the corresponding carboxylic acid and corrosive hydrogen chloride gas.[10][11] This reactivity necessitates stringent exclusion of moisture during storage and use.

The diagram below, generated using DOT language, illustrates this fundamental hydrolysis reaction pathway.



[Click to download full resolution via product page](#)

Caption: Hydrolysis of **2-Chlorophenylacetyl Chloride Isomers**.

This inherent reactivity makes these compounds essential building blocks for synthesizing a wide array of molecules, including amides, esters, and ketones, which are often key intermediates in the development of pharmaceuticals and other advanced materials.[12]

## Experimental Protocol: Determination of Boiling Point at Reduced Pressure

Objective: To accurately determine the boiling point of a high-boiling liquid like **2-Chlorophenylacetyl chloride** without causing thermal decomposition.

Causality: Many organic compounds, especially those with reactive functional groups, are thermally labile. Heating them to their atmospheric boiling point can induce decomposition, leading to inaccurate measurements and sample degradation. Vacuum distillation lowers the boiling point to a temperature where the compound is stable.

Methodology:

- Apparatus Setup:

- Assemble a short-path distillation apparatus. This minimizes the surface area and travel distance for the vapor, reducing sample loss.
- Use a pear-shaped flask to ensure efficient boiling of small sample volumes.
- Connect the apparatus to a vacuum pump via a cold trap. The cold trap (e.g., using dry ice/acetone) is critical to protect the pump from corrosive vapors like HCl that may evolve.
- Place a calibrated thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

• Procedure:

- Charge the distillation flask with the **2-Chlorophenylacetyl chloride** sample (e.g., 2-3 mL) and a magnetic stir bar for smooth boiling.
- Slowly and carefully evacuate the system to the desired pressure (e.g., 12 mmHg for the ortho-isomer).[6][7] Monitor the pressure with a manometer.
- Begin heating the flask gently using a heating mantle.
- Observe the sample for the onset of boiling and the formation of a reflux ring of condensate on the thermometer bulb.
- Record the temperature at which the liquid is distilling at a steady rate (e.g., 1 drop per second). This temperature is the boiling point at that specific pressure.

• Self-Validation:

- The boiling point should be sharp and remain constant during the distillation of the main fraction. A wide boiling range may indicate impurities.
- The refractive index of the collected distillate should be measured and compared to the literature value to confirm purity.

## Safe Handling and Storage

The high reactivity and corrosive nature of **2-Chlorophenylacetyl chloride** isomers demand stringent safety protocols.

- **Handling:** All manipulations should be conducted in a well-ventilated chemical fume hood. [13][14] Personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat, is mandatory.[11][15][16]
- **Storage:** The compound must be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials, especially water and bases.[10][13][16] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis from atmospheric moisture.[1]

## Conclusion

**2-Chlorophenylacetyl chloride** and its isomers are powerful synthetic intermediates whose utility is directly linked to the reactivity of the acyl chloride group. A precise understanding of their distinct physical properties—boiling point, density, and refractive index—is not merely academic; it is essential for the practical execution of synthesis, purification, and scale-up in a research and development setting. The principles of safe handling, grounded in the compound's predictable reactivity with nucleophiles like water, are paramount to ensuring both experimental success and laboratory safety.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. 2-CHLORO-2-PHENYLACETYL CHLORIDE | 2912-62-1 [chemicalbook.com]
2. 2-chlorophenylacetyl Chloride, 97% | Fisher Scientific [fishersci.ca]
3. Chloro(phenyl)acetyl chloride | C8H6Cl2O | CID 102902 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. 395080050 [thermofisher.com]
5. 2-CHLORO-2-PHENYLACETYL CHLORIDE CAS#: 2912-62-1 [amp.chemicalbook.com]

- 6. 2-Chlorophenylacetyl chloride | 51512-09-5 [chemicalbook.com]
- 7. 2-Chlorophenylacetyl chloride CAS#: 51512-09-5 [amp.chemicalbook.com]
- 8. a-Chlorophenylacetyl chloride technical grade, 90 2912-62-1 [sigmaaldrich.com]
- 9. DL-2-氯-2-苯基乙酰氯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.ca [fishersci.ca]
- 12. 2-(3-Chlorophenyl)acetyl Chloride|CAS 41904-39-6 [benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. 2-Chlorophenylacetyl Chloride, 5G | Labscoop [labscoop.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: Navigating the Isomers of 2-Chlorophenylacetyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584055#2-chlorophenylacetyl-chloride-physical-properties>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)